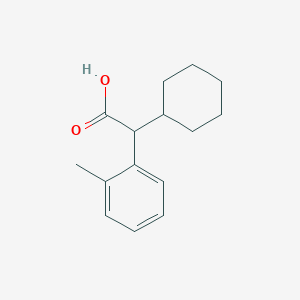

2-Cyclohexyl-2-(2-methylphenyl)acetic acid

Description

Contextualization within Modern Organic Synthesis

Substituted acetic acids are fundamental building blocks in modern organic synthesis. Their utility stems from the reactivity of the carboxylic acid group, which can be readily converted into a wide array of other functional groups, including esters, amides, and acid halides. Furthermore, the substituents on the α-carbon can direct and participate in various chemical transformations, making these compounds valuable precursors for more complex molecular targets.

One of the classical and still widely used methods for the synthesis of mono- and di-substituted acetic acids is the malonic ester synthesis. This method utilizes diethyl malonate as a synthetic equivalent of an acetic acid ester enolate, allowing for the introduction of one or two alkyl or aryl groups at the α-position. This versatility makes it a powerful tool for creating a diverse library of substituted acetic acids.

General Structural Features of α-Substituted Acetic Acids

The core structure of an α-substituted acetic acid consists of a carboxylic acid moiety directly attached to a carbon atom (the α-carbon) that bears one or more substituents. The nature of these substituents dictates the molecule's properties in several key ways:

Acidity: The electronegativity and inductive effects of the α-substituents significantly impact the acidity of the carboxylic acid. Electron-withdrawing groups stabilize the conjugate base (the carboxylate anion) through induction, thereby increasing the acidity of the parent acid. jove.comopenstax.org Conversely, electron-donating groups tend to decrease acidity. jove.com

Steric Hindrance: The size and spatial arrangement of the α-substituents can create steric hindrance around the carboxylic acid group and the α-carbon. This can influence the reactivity of the molecule, favoring certain reaction pathways over others and playing a crucial role in asymmetric synthesis.

Chirality: If the α-carbon is substituted with two different groups (in addition to the carboxyl group and a hydrogen atom), it becomes a chiral center. This is of immense importance in medicinal chemistry and materials science, where the stereochemistry of a molecule can determine its biological activity or physical properties.

The general structure can be represented as R-CH(R')-COOH, where R and R' are the substituents. In the case of 2-Cyclohexyl-2-(2-methylphenyl)acetic acid, R is a cyclohexyl group and R' is a 2-methylphenyl group.

Current Research Trends in Alkyl- and Aryl-substituted Acetic Acid Derivatives

Current research in the field of alkyl- and aryl-substituted acetic acid derivatives is vibrant and multifaceted, with a strong emphasis on the development of new synthetic methodologies and applications in various scientific domains.

A significant trend is the development of catalytic and stereoselective methods for the synthesis of α-aryl and α-alkyl acetic acids. For instance, palladium-catalyzed α-arylation of aryl acetic acid derivatives has emerged as a powerful tool for creating carbon-carbon bonds. acs.org These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

In medicinal chemistry, the cyclohexyl moiety is increasingly utilized as a bioisostere for phenyl groups. nih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. The three-dimensional nature of the cyclohexyl group, in contrast to the planar phenyl ring, can lead to improved binding affinities with biological targets. nih.gov This has spurred interest in synthesizing molecules that incorporate cyclohexyl groups, including cyclohexyl-substituted acetic acids.

Furthermore, aryl-substituted acetic acids are precursors to a wide range of biologically active compounds. Research is ongoing to explore novel transformations of these acids, such as decarboxylative oxygenation, to generate other valuable chemical entities. researchgate.net

Statement of Research Relevance for this compound in Chemical Science

While specific research findings on this compound are not extensively documented in publicly available literature, its structural features suggest significant research relevance in several areas of chemical science.

The presence of two distinct and bulky groups, a cyclohexyl and a 2-methylphenyl substituent, at the α-carbon makes this compound a chiral molecule. This inherent chirality makes it a valuable target for research in asymmetric synthesis . It could potentially serve as a chiral building block or a chiral auxiliary to control the stereochemical outcome of chemical reactions.

The combination of a non-polar, three-dimensional cyclohexyl group and a substituted aromatic ring offers a unique steric and electronic profile. This could be exploited in medicinal chemistry to probe the binding pockets of enzymes and receptors. The 2-methyl group on the phenyl ring provides an additional point of substitution and can influence the molecule's conformation and interaction with biological targets compared to an unsubstituted phenyl ring.

In materials science , chiral carboxylic acids can be used to create liquid crystals, chiral polymers, and other materials with interesting optical and electronic properties. The specific stereochemistry and bulky nature of this compound could lead to the development of novel materials with unique self-assembly characteristics.

Finally, from a fundamental organic synthesis perspective, the development of efficient and stereoselective routes to synthesize this and related α,α-disubstituted acetic acids remains a topic of interest. The steric congestion around the α-carbon presents a synthetic challenge, and overcoming this challenge could lead to the discovery of new and powerful synthetic methods.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMFKMMLDQDRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid

Conventional and Modern Synthetic Routes towards 2-Cyclohexyl-2-(2-methylphenyl)acetic Acid

Carboxylic Acid Functionalization Strategies

The direct functionalization of a pre-existing carboxylic acid or its synthetic equivalent is a common and logical approach to the synthesis of this compound. These strategies often involve the formation of an enolate or a related nucleophilic species from a simpler acetic acid derivative, followed by alkylation.

One plausible pathway begins with 2-(2-methylphenyl)acetic acid. Deprotonation at the α-carbon with a strong base, such as lithium diisopropylamide (LDA), would generate a dianion. The first deprotonation occurs at the acidic carboxylic acid proton, and the second at the α-carbon. Subsequent reaction of this dianion with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) would introduce the cyclohexyl group at the α-position. This method, known as direct alkylation, offers a straightforward route to the target molecule. High enantioselectivity in similar direct alkylations of arylacetic acids has been achieved using chiral lithium amides as traceless auxiliaries, suggesting the potential for stereocontrol in this approach nih.gov.

Alternatively, the synthesis can proceed through a nitrile intermediate. The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation in organic synthesis. This can be achieved under either acidic or basic conditions, typically requiring heating nsf.govrsc.orgnih.gov. For the synthesis of this compound, the required precursor would be 2-Cyclohexyl-2-(2-methylphenyl)acetonitrile. This nitrile could potentially be synthesized by the nucleophilic substitution of a suitable leaving group at the α-position of a cyclohexyl(2-methylphenyl)methane derivative with a cyanide salt. The subsequent hydrolysis of the nitrile would then yield the desired carboxylic acid.

Esterification is another functionalization strategy, though it is more commonly used to protect or modify the carboxylic acid group rather than to construct the core carbon skeleton. The direct esterification of this compound with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Conversely, the hydrolysis of a corresponding ester, prepared by other means, would provide the final carboxylic acid.

| Starting Material | Reagents | Key Transformation | Product |

| 2-(2-methylphenyl)acetic acid | 1. Strong base (e.g., LDA) 2. Cyclohexyl halide | α-Alkylation | This compound |

| 2-Cyclohexyl-2-(2-methylphenyl)acetonitrile | Acid or base, H₂O, heat | Nitrile hydrolysis | This compound |

| This compound ester | Acid or base, H₂O | Ester hydrolysis | This compound |

Approaches via Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application provides several convergent routes to this compound. These methods typically involve the reaction of an organometallic nucleophile with a suitable electrophilic carbonyl compound.

A prominent strategy involves the use of a Grignard reagent. For instance, the reaction of o-tolylmagnesium bromide with a cyclohexyl-substituted α-ketoester, such as ethyl cyclohexylglyoxylate, would result in the formation of an α-hydroxy ester after nucleophilic addition to the ketone. Subsequent reduction of the tertiary alcohol would be necessary to arrive at the final product.

A more direct approach utilizing organocuprates, also known as Gilman reagents, can be envisioned. These reagents are known for their ability to participate in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds nih.govrsc.orgresearchgate.net. A potential synthetic route would involve the preparation of an α,β-unsaturated ester, such as ethyl 2-cyclohexylideneacetate. The conjugate addition of a lithium di(o-tolyl)cuprate to this Michael acceptor would introduce the o-tolyl group at the α-position, yielding an ester precursor to the target molecule. This method is advantageous as it forms the desired carbon-carbon bond directly at the α-position.

| Organometallic Reagent | Electrophilic Partner | Key Transformation | Intermediate/Product |

| o-Tolylmagnesium bromide | Ethyl cyclohexylglyoxylate | Grignard reaction | α-Hydroxy ester intermediate |

| Lithium di(o-tolyl)cuprate | Ethyl 2-cyclohexylideneacetate | Conjugate addition | Ester of this compound |

Multicomponent Reaction Pathways in the Synthesis of Related Structures

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. While no direct synthesis of this compound using an MCR has been explicitly reported in the provided search results, the principles of well-known MCRs can be applied to devise plausible synthetic routes for related structures, which could then be converted to the target molecule.

The Strecker synthesis is a classic MCR for the preparation of α-amino acids nih.govnsf.govnih.govresearchgate.netrsc.org. A modification of this reaction using a ketone instead of an aldehyde leads to α,α-disubstituted α-amino acids nih.gov. A hypothetical route could start with cyclohexyl(2-methylphenyl)methanone. Reaction of this ketone with an ammonium salt and a cyanide source would yield an α-aminonitrile. Hydrolysis of the nitrile would then produce 2-amino-2-cyclohexyl-2-(2-methylphenyl)acetic acid. Subsequent deamination would be required to obtain the target carboxylic acid, which could present a synthetic challenge.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxyamide rsc.orgresearchgate.netnih.govnih.gov. To synthesize a precursor to the target molecule, one could envision the reaction of cyclohexanecarboxaldehyde, o-tolyl isocyanide, and a suitable carboxylic acid. The resulting α-acyloxyamide would require further transformations to convert the amide and acyloxy groups into the desired carboxylic acid.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields a dipeptide-like structure soton.ac.ukkaust.edu.sa. The versatility of the Ugi reaction allows for the synthesis of highly complex molecules in a single step. A potential application would involve the reaction of cyclohexyl(2-methylphenyl)methanone, an amine, a carboxylic acid, and an isocyanide to generate a complex amide that could potentially be hydrolyzed to the target carboxylic acid, although this would likely be a multi-step process post-MCR.

| Multicomponent Reaction | Potential Starting Materials | Intermediate Product |

| Strecker Synthesis | Cyclohexyl(2-methylphenyl)methanone, NH₄Cl, KCN | 2-Amino-2-cyclohexyl-2-(2-methylphenyl)acetonitrile |

| Passerini Reaction | Cyclohexanecarboxaldehyde, o-tolyl isocyanide, carboxylic acid | α-Acyloxyamide derivative |

| Ugi Reaction | Cyclohexyl(2-methylphenyl)methanone, amine, carboxylic acid, isocyanide | Dipeptide-like amide |

Reductive Transformations in Acetic Acid Derivatives

Reductive methods offer another strategic avenue for the synthesis of this compound, typically by removing a functional group from a more complex precursor. A key strategy in this category is the dehydroxylation of an α-hydroxy acid.

The precursor, 2-cyclohexyl-2-hydroxy-2-(2-methylphenyl)acetic acid, could be synthesized via the reaction of an o-tolyl Grignard reagent with cyclohexylglyoxylic acid. The subsequent removal of the tertiary hydroxyl group would yield the target compound. This dehydroxylation can be challenging but can be achieved through various methods. One approach involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by reductive cleavage, for example, using a metal hydride or catalytic hydrogenation.

Direct catalytic hydrogenation of the α-hydroxy acid is another possibility. While the direct hydrogenolysis of a tertiary alcohol is generally difficult, specific catalysts and reaction conditions can promote this transformation. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure are commonly used for various hydrogenation and hydrogenolysis reactions nih.govnsf.gov. The success of this approach would depend on the specific substrate and the ability to achieve selective cleavage of the C-O bond without reducing the aromatic ring.

Another reductive approach could involve the hydrogenation of an unsaturated precursor. For example, if a synthetic route yields an α,β-unsaturated carboxylic acid derivative, such as 2-cyclohexenyl-2-(2-methylphenyl)acetic acid, catalytic hydrogenation would reduce the double bond to afford the final saturated cyclohexyl ring.

| Precursor | Reagents/Conditions | Transformation |

| 2-Cyclohexyl-2-hydroxy-2-(2-methylphenyl)acetic acid | 1. Activation of OH group 2. Reducing agent (e.g., H₂, catalyst) | Reductive dehydroxylation |

| 2-Cyclohexenyl-2-(2-methylphenyl)acetic acid | H₂, Catalyst (e.g., Pd/C) | Catalytic hydrogenation |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The target molecule possesses a stereocenter at the α-carbon, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ substantially.

Asymmetric Catalysis in α-Substituted Carboxylic Acid Synthesis

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a well-established method for the enantioselective synthesis of chiral carboxylic acids nih.govnsf.govrsc.orgnih.govresearchgate.net. This approach would involve the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor, such as 2-cyclohexylidene-2-(2-methylphenyl)acetic acid or a related derivative, in the presence of a chiral transition metal catalyst. Chiral phosphine (B1218219) ligands, often in complex with rhodium, ruthenium, or iridium, are commonly employed for this purpose. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chiral phase-transfer catalysis offers another avenue for the enantioselective synthesis of the target molecule. This method involves the alkylation of a precursor under biphasic conditions, where a chiral phase-transfer catalyst transports one of the reactants across the phase boundary, inducing stereoselectivity in the reaction. For the synthesis of this compound, this could involve the alkylation of a derivative of 2-(2-methylphenyl)acetic acid, such as an ester or an imine, with a cyclohexyl halide in the presence of a chiral quaternary ammonium or phosphonium salt rsc.orgnih.govresearchgate.net.

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis researchgate.netnih.govsoton.ac.uk. This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, one could attach a chiral auxiliary, such as a chiral oxazolidinone or a camphor-based derivative, to 2-(2-methylphenyl)acetic acid to form a chiral ester or amide. Subsequent diastereoselective alkylation of the α-position with a cyclohexyl electrophile, directed by the chiral auxiliary, would yield a diastereomerically enriched product. Finally, cleavage of the auxiliary would afford the enantiomerically enriched target carboxylic acid.

| Asymmetric Strategy | Precursor | Key Reagents |

| Asymmetric Hydrogenation | 2-Cyclohexylidene-2-(2-methylphenyl)acetic acid | Chiral transition metal catalyst (e.g., Rh-phosphine complex), H₂ |

| Chiral Phase-Transfer Catalysis | 2-(2-methylphenyl)acetic acid derivative | Cyclohexyl halide, chiral phase-transfer catalyst, base |

| Chiral Auxiliary | 2-(2-methylphenyl)acetic acid | 1. Chiral auxiliary 2. Base, cyclohexyl halide 3. Auxiliary cleavage |

Lewis Acid Catalyzed Asymmetric Transformations

Lewis acid catalysis is a powerful tool for enantioselective bond formation. Chiral Lewis acids can coordinate to a substrate, activating it for nucleophilic attack and simultaneously creating a chiral environment that directs the approach of the nucleophile.

A relevant example is the ene reaction between cyclohexene and a benzoylformic acid ester, catalyzed by a Lewis acid, to produce a precursor for 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This reaction demonstrates the formation of the core α-cyclohexyl-α-phenyl acetic acid structure. The process involves reacting the starting materials in the presence of a Lewis acid, which leads to the formation of 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester. This intermediate can then be hydrolyzed and reduced to yield the final product. This strategy offers a distinct advantage over other methods by providing a highly pure precursor in good yield through a simple stirring manipulation at room temperature.

While this specific example yields a hydroxylated analog, the principle can be adapted. A hypothetical route for this compound could involve the asymmetric alkylation of an enolate derived from a 2-(2-methylphenyl)acetic ester. A chiral Lewis acid would coordinate to the ester, and subsequent reaction with a cyclohexyl electrophile would proceed with high facial selectivity, as dictated by the chiral catalyst.

Transition Metal-Catalyzed Stereoselective Routes

Transition metal catalysis offers a broad spectrum of highly efficient and selective methods for synthesizing α-chiral carboxylic acids. These methods often feature high turnover numbers and excellent enantioselectivities.

One of the most prominent strategies is asymmetric hydrogenation. For instance, α,β-unsaturated carboxylic acids can be hydrogenated using chiral cobalt or rhodium catalysts to produce α-chiral acids with excellent enantiomeric excess (ee). Another powerful technique is the palladium-catalyzed α-arylation of carboxylic acid derivatives. This method involves the coupling of an enolate with an aryl halide. By using a chiral ligand, this arylation can be rendered asymmetric, providing a direct route to α-aryl acids. For the synthesis of this compound, a plausible route involves the enantioselective α-arylation of a cyclohexylacetic acid derivative with a 2-methylphenyl halide, catalyzed by a palladium complex bearing a chiral phosphine ligand nih.gov.

A study on the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates using rhodium and ruthenium catalysts highlights the effectiveness of this approach. The reaction yielded (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. This selectivity is attributed to the chiral auxiliary shielding one face of the aromatic ring, which directs the hydrogen addition.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse wikipedia.org.

A well-established method is the asymmetric alkylation of an enolate derived from an amide or imide formed between a carboxylic acid and a chiral auxiliary. Popular auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine amides wikipedia.org. For the target molecule, 2-(2-methylphenyl)acetic acid would first be coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) would form a rigid, chelated Z-enolate. The chiral auxiliary sterically blocks one face of the enolate, directing the subsequent alkylation with a cyclohexyl halide (e.g., cyclohexyl iodide) to the opposite face. This results in a product with high diastereoselectivity, which upon hydrolytic cleavage of the auxiliary, yields the desired enantiomerically enriched this compound williams.edu.

| Auxiliary Strategy | Key Steps | Typical Diastereoselectivity (dr) | Reference |

| Evans' Oxazolidinone | 1. Acylation of auxiliary. 2. Deprotonation (e.g., NaHMDS). 3. Alkylation with electrophile. 4. Hydrolytic cleavage. | 98:2 | williams.edu |

| Myers' Pseudoephedrine | 1. Amide formation. 2. Deprotonation (e.g., LDA). 3. Alkylation. 4. Acidic hydrolysis. | >95:5 | wikipedia.org |

Use of Chiral Dioxolanes for Stereocontrol

While not as common as oxazolidinones, chiral dioxolanes derived from tartaric acid or other chiral diols can also serve as effective chiral auxiliaries. In a similar fashion, a chiral dioxolane can be used to form an acetal or ketal that imparts facial selectivity in subsequent reactions. For the synthesis of α-substituted carboxylic acids, a chiral dioxolane could be incorporated into a precursor molecule. The rigid, chiral structure of the dioxolane would then direct the stereoselective introduction of either the cyclohexyl or the 2-methylphenyl group via an alkylation or arylation reaction, leading to a diastereomerically enriched intermediate. Subsequent removal of the dioxolane auxiliary would yield the final chiral product.

Chiral Pool Synthesis Approaches Utilizing Pre-existing Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. This approach leverages the pre-existing stereocenters of the starting material to build the target molecule, transferring the chirality.

An analogous synthesis for the related compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, has been achieved starting from carbohydrate derivatives. This method establishes a clear configurational relationship between the starting sugar and the final product. A similar strategy could be envisioned for this compound, potentially starting from a chiral precursor like a derivative of a natural amino acid (e.g., phenylglycine) or a terpene that possesses a cyclohexyl or aromatic moiety with the correct stereochemistry.

Diastereoselective Methods in Reaction Sequences (e.g., Michael Addition)

Diastereoselective reactions are used to create a new stereocenter in a molecule that already contains one, with the configuration of the existing stereocenter influencing the outcome of the reaction. The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction that can be rendered highly diastereoselective.

A potential strategy for synthesizing the target compound involves the conjugate addition of a nucleophile to an α,β-unsaturated system. For example, a chiral ester of 2-(2-methylphenyl)acrylic acid could serve as the Michael acceptor. The addition of a cyclohexyl nucleophile, such as a cyclohexylmagnesium bromide in the presence of a copper catalyst, would proceed under the stereodirecting influence of the chiral ester group. This would create the α-cyclohexyl stereocenter with a specific configuration relative to the chiral ester. Subsequent hydrolysis would provide the target acid.

Alternatively, a highly stereoselective method involves the direct conjugate addition of carboxylic acids to α,β-unsaturated esters, mediated by chiral lithium amides acting as traceless auxiliaries. In this approach, phenylacetic acid has been successfully added to cinnamates, affording the product in high yield and diastereoselectivity (>20:1 dr). This method could be adapted by using 2-(2-methylphenyl)acetic acid and a suitable cyclohexyl-substituted acrylate ester.

| Reaction | Reactants | Mediator/Catalyst | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| Michael Addition | Phenylacetic acid + Methyl cinnamate | Chiral Lithium Amide | 88% | >20:1 | 93% |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles are highly relevant to the synthesis of this compound.

Catalysis over Stoichiometric Reagents : The use of Lewis acid and transition-metal-catalyzed routes aligns with green chemistry principles by using small, recyclable amounts of catalysts instead of stoichiometric amounts of chiral auxiliaries. This improves atom economy and reduces waste. Biocatalytic methods, such as using engineered methyltransferases for asymmetric alkylation of α-keto acids, represent a frontier in this area, offering high selectivity under mild, aqueous conditions nih.gov.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenations and additions are generally high in atom economy.

Use of Safer Solvents and Auxiliaries : Efforts to replace hazardous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water are crucial. Furthermore, developing catalytic asymmetric methods avoids the need for chiral auxiliaries, which often require multiple steps for attachment and removal, generating additional waste.

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. Many modern catalytic systems, including electrochemical methods for synthesizing aryl carboxylic acids, are designed to operate under mild conditions, reducing the environmental and economic impact organic-chemistry.org.

Renewable Feedstocks : While not yet demonstrated for this specific molecule, the use of chiral pool synthesis starting from renewable biomass like carbohydrates aligns with the principle of using renewable rather than depleting feedstocks.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Solvent Selection and Optimization for Environmentally Benign Synthesis

Traditionally, ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are employed for Grignard reactions due to their ability to stabilize the Grignard reagent. However, these solvents have notable drawbacks, including high volatility, flammability, and the potential to form explosive peroxides. Green chemistry encourages the exploration of alternative solvents with improved environmental, health, and safety profiles.

Recent research in the pharmaceutical industry has led to the development of solvent selection guides that classify solvents based on their environmental impact. Bio-based solvents and greener alternatives to traditional hazardous solvents are being increasingly adopted. For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, presents a viable alternative to THF. It offers a higher boiling point and a lower tendency to form peroxides, which can lead to safer and more energy-efficient processes. Another promising green solvent is cyclopentyl methyl ether (CPME), which is characterized by its high boiling point, low water miscibility, and resistance to peroxide formation.

The following interactive table provides a classification of common solvents used in the pharmaceutical industry, which can guide the selection of more environmentally benign options for the synthesis of this compound.

| Classification | Solvents | Rationale for Classification |

|---|---|---|

| Preferred | Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Ethyl Acetate, Isopropyl Acetate, t-Butanol | Low toxicity, readily available, and generally biodegradable. |

| Usable | Cyclohexane (B81311), Heptane, Toluene, Methylcyclohexane, Tetrahydrofuran (THF), Acetonitrile, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Acceptable toxicity and environmental impact, but with some limitations. |

| Undesirable | Benzene (B151609), Carbon Tetrachloride, Dichloroethane, Dichloromethane, Diethyl Ether, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High toxicity, carcinogenicity, or significant environmental concerns. |

Catalyst Development for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways to reduce waste by replacing stoichiometric reagents with small amounts of a substance that can facilitate a reaction multiple times. In the proposed synthesis of this compound via the alkylation of 2-methylphenylacetonitrile, the use of a catalyst can significantly minimize waste generation.

Traditionally, the α-alkylation of nitriles is carried out using a strong base, such as sodium amide or lithium diisopropylamide (LDA), in stoichiometric amounts. This approach generates a large volume of salt waste during workup and requires cryogenic temperatures, making it energy-intensive.

Modern catalyst development focuses on creating more sustainable alternatives. For the alkylation of arylacetonitriles, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, thereby reducing waste and simplifying the purification process. Research has explored the use of various metal-based catalysts for this transformation. For instance, iridium and copper complexes have been shown to be effective for the α-alkylation of arylacetonitriles with alcohols, a process known as the "borrowing hydrogen" methodology. This method is highly atom-economical as it produces water as the only byproduct. rsc.orgacs.org

The development of solid-supported catalysts, where the active catalytic species is immobilized on a solid support like silica or a polymer resin, is another promising avenue. These catalysts can be used in flow reactors, allowing for continuous processing and further reducing waste and improving efficiency.

The following interactive data table summarizes various catalytic systems that have been developed for the α-alkylation of arylacetonitriles, highlighting the move towards more sustainable and waste-reducing methodologies.

| Catalyst System | Substrates | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Stoichiometric NaH | Phenylacetonitrile and Alkyl Halide | DMF, room temperature | Moderate to good | Traditional method, well-established. |

| [Ir(cod)Cl]₂ / Ligand | Arylacetonitrile and Primary Alcohol | Base, Toluene, 110°C | High | Atom-economical "borrowing hydrogen" method, water as byproduct. |

| CuCl₂ / TMEDA | Arylacetonitrile and Benzyl Alcohol | Catalytic base, 120°C | Up to 99% | Use of a less expensive and more abundant metal catalyst. acs.org |

| Heterogeneous Silver Nanoparticles on LDH | Nitriles and Alcohols | Base-free | Good to excellent | Heterogeneous catalyst, recyclable, avoids stoichiometric base. |

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural assignment of 2-Cyclohexyl-2-(2-methylphenyl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

The ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the distinct proton environments in the molecule. The integration of these signals would reflect the number of protons in each environment, while the chemical shift (δ) would provide insights into their electronic surroundings. The multiplicity of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons.

Expected ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | N/A |

| Aromatic Protons (C₆H₄) | 7.0 - 7.5 | Multiplet | ~7-8 |

| Methine Proton (-CH-) | 3.5 - 4.0 | Doublet or Multiplet | ~5-10 |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | N/A |

| Cyclohexyl Protons (-C₆H₁₁) | 1.0 - 2.0 | Multiplet | N/A |

This is a hypothetical data table based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

Expected ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | 170 - 185 |

| Aromatic Carbons (C₆H₄) | 125 - 145 |

| Methine Carbon (-CH-) | 50 - 60 |

| Cyclohexyl Carbons (-C₆H₁₁) | 25 - 45 |

| Methyl Carbon (-CH₃) | 15 - 25 |

This is a hypothetical data table based on typical chemical shifts for similar functional groups.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclohexyl and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the cyclohexyl ring, the methine carbon, the 2-methylphenyl group, and the carboxylic acid moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group and the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch (broad) | 2500 - 3300 |

| Carbonyl (C=O) | C=O stretch | 1700 - 1725 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

This is a hypothetical data table based on typical IR frequencies for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound by providing a highly accurate mass measurement.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner, with key fragments arising from the loss of the carboxylic acid group, the cyclohexyl ring, and the methyl group.

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of the molecule's conformation in the solid state. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. In the case of closely related derivatives, crystallographic studies have revealed that the cyclohexyl ring often adopts a stable chair conformation.

Vibrational Spectroscopy Studies (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful analytical technique for elucidating the structural features of molecules by probing their characteristic vibrational modes. While comprehensive experimental Raman spectra for this compound are not extensively documented in publicly available literature, a detailed theoretical analysis based on the vibrational properties of its constituent functional groups allows for a reliable prediction of its Raman spectrum. The vibrational modes of this compound are primarily derived from the interplay of the cyclohexyl ring, the 2-methylphenyl group, and the carboxylic acid moiety.

The theoretical Raman spectrum of this compound can be systematically analyzed by dissecting the molecule into its core components and considering the vibrations associated with each. The primary vibrational regions of interest include the high-frequency C-H stretching modes, the characteristic carbonyl stretch of the carboxylic acid, the fingerprint region detailing various bending and stretching vibrations of the carbon skeleton, and low-frequency modes corresponding to larger-scale molecular motions.

Detailed Research Findings

A theoretical assignment of the prominent Raman active modes for this compound is presented below. These assignments are derived from established vibrational frequencies of analogous compounds, such as cyclohexylacetic acid and o-tolylacetic acid, providing a scientifically grounded, albeit predictive, representation of the Raman spectrum.

Carboxylic Acid Group Vibrations: The carboxylic acid functional group gives rise to some of the most characteristic bands in the Raman spectrum. The C=O stretching vibration is expected to appear as a strong band, typically in the range of 1650-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding, which is common in carboxylic acids, often leading to dimerization and a shift to lower wavenumbers. The O-H stretching mode of the carboxyl group is generally a broad feature in the high-frequency region of the Raman spectrum, often centered around 3000 cm⁻¹. Other vibrations associated with this group include the C-O stretching and O-H in-plane bending modes, which are expected in the 1200-1450 cm⁻¹ region and often couple with other vibrations.

Cyclohexyl Ring Vibrations: The cyclohexyl group contributes a series of bands corresponding to its various C-H and C-C vibrations. The CH₂ stretching modes typically appear in the 2850-2950 cm⁻¹ range. The so-called "ring breathing" modes, which involve the symmetric stretching of the C-C bonds of the ring, are characteristic of cyclic systems and are expected in the fingerprint region. Additionally, various deformation modes such as scissoring, wagging, and twisting of the CH₂ groups contribute to a complex series of peaks between 800 and 1450 cm⁻¹.

2-Methylphenyl Group Vibrations: The 2-methylphenyl (or o-tolyl) group also presents a set of characteristic Raman bands. Aromatic C-H stretching vibrations are anticipated at wavenumbers above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are particularly informative and typically result in several bands in the 1400-1610 cm⁻¹ region. The presence of the methyl substituent on the ring will influence the exact positions of these bands. The methyl group itself will exhibit symmetric and asymmetric C-H stretching modes near 2920 and 2980 cm⁻¹, respectively, as well as bending modes around 1380 and 1460 cm⁻¹.

The following interactive data table summarizes the predicted significant Raman active vibrational modes for this compound, their expected wavenumber ranges, and their assignments based on the analysis of its structural components.

Interactive Data Table: Theoretical Raman Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H Stretch (Phenyl Ring) |

| ~2935 | Strong | CH₂ Asymmetric Stretch (Cyclohexyl) |

| ~2855 | Strong | CH₂ Symmetric Stretch (Cyclohexyl) |

| ~1680 | Strong | C=O Stretch (Carboxylic Acid Dimer) |

| ~1605 | Medium | C=C Aromatic Ring Stretch |

| ~1450 | Medium | CH₂ Scissoring (Cyclohexyl) |

| ~1430 | Medium | C-O-H In-plane Bend (Carboxylic Acid) |

| ~1300 | Medium | C-O Stretch (Carboxylic Acid) |

| ~1030 | Medium | Phenyl Ring Breathing |

| ~890 | Medium | Cyclohexyl Ring Breathing |

| ~750 | Medium | C-H Out-of-plane Bend (ortho-substituted Phenyl) |

This theoretical framework provides a detailed and informative basis for the interpretation of future experimental Raman spectroscopy studies on this compound. The distinct vibrational signatures of the cyclohexyl, 2-methylphenyl, and carboxylic acid moieties are expected to result in a complex but interpretable Raman spectrum, offering deep insights into the molecule's structural characteristics.

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid

Reaction Pathway Elucidation and Intermediates Identification

Detailed studies on the reaction pathways of 2-Cyclohexyl-2-(2-methylphenyl)acetic acid are not extensively reported. Elucidation of a reaction pathway typically involves identifying the sequence of bond-breaking and bond-forming steps that transform reactants into products. This process is crucial for optimizing reaction conditions and maximizing the yield of desired products.

The identification of reaction intermediates is a key component of pathway elucidation. Intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their detection and characterization can provide valuable insights into the reaction mechanism. For transformations involving this compound, specific intermediates have not been characterized in the scientific literature.

Transition State Analysis and Kinetic Studies for Rate-Determining Steps

There is a lack of available data on the transition state analysis and kinetic studies for reactions involving this compound. Transition state analysis involves the study of the high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Understanding the structure and energy of the transition state is fundamental to predicting reaction rates.

Role of Catalysts and Reagents in Reaction Mechanisms

While general principles of catalysis and reagent chemistry apply, specific investigations into their roles in the reaction mechanisms of this compound are not described in the literature. Catalysts can alter reaction rates by providing an alternative reaction pathway with a lower activation energy, while reagents are consumed in the reaction to effect a chemical transformation. The specific influence of different catalysts and reagents on the mechanistic pathways of this compound remains an area for future research.

Radical Reaction Pathways in Oxidation Processes

Information regarding radical reaction pathways in the oxidation of this compound is not available. Radical reactions involve species with unpaired electrons and are common in oxidation processes. These pathways typically consist of initiation, propagation, and termination steps. A detailed study would be required to determine if and how radical mechanisms play a role in the oxidation of this specific molecule.

Solvent Effects on Reaction Mechanisms

The influence of solvents on the reaction mechanisms of this compound has not been specifically investigated. Solvents can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity, proticity, and coordinating ability of a solvent can all play a role in directing the course of a chemical reaction. Further research is needed to characterize these effects for transformations involving this compound.

Computational Chemistry and Theoretical Studies of 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-Cyclohexyl-2-(2-methylphenyl)acetic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory would be employed to elucidate its electronic structure. These calculations would reveal the distribution of electron density, indicating the electron-rich and electron-deficient regions of the molecule.

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be associated with the carboxylic acid group.

Illustrative Data Table for Calculated Electronic Properties:

| Parameter | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |

Molecular Modeling and Conformer Analysis

The three-dimensional structure of this compound is complex due to the rotational freedom of the cyclohexyl and phenyl rings and the carboxylic acid group. Molecular modeling techniques, particularly conformational analysis, are essential to identify the most stable arrangements of the atoms in space, known as conformers.

Computational methods such as molecular mechanics (using force fields like MMFF or AMBER) or more accurate quantum mechanical methods can be used to perform a systematic search of the potential energy surface. This search identifies various low-energy conformers and calculates their relative stabilities. The analysis would likely focus on the orientation of the bulky cyclohexyl and 2-methylphenyl groups relative to each other and to the acetic acid moiety, as steric hindrance plays a significant role in determining the preferred conformation. The chair conformation is the most stable for the cyclohexyl ring, but its orientation, along with the phenyl ring's rotation, would lead to several possible stable structures.

Illustrative Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C of cyclohexyl) | Key Feature |

| 1 | 0.00 | 55.8° | Most stable, anti-periplanar arrangement of large groups |

| 2 | 1.25 | 56.1° | Gauche interaction between cyclohexyl and phenyl |

| 3 | 2.50 | -55.9° | Alternate chair flip conformation |

Reaction Mechanism Prediction and Validation through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways. For this compound, potential reactions for study could include its synthesis, esterification, or decarboxylation.

By modeling the reactants, transition states, and products, the activation energies and reaction energies can be calculated. This allows for the prediction of the most favorable reaction pathway. For instance, in an esterification reaction, computational methods could model the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid, identifying the key transition state and the role of any catalysts. The calculated energy barriers can then be compared with experimental kinetic data to validate the predicted mechanism.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-H stretches of the aliphatic and aromatic groups would be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms. These predicted shifts are highly sensitive to the electronic environment of each nucleus and are crucial for assigning the signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores, which are primarily in the phenyl ring.

Comparison of these computationally predicted spectra with experimentally obtained spectra is a standard method for structural verification.

Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1725 | 1710 |

| ¹H NMR: COOH Proton (ppm) | 12.1 | 11.9 |

| ¹³C NMR: C=O Carbon (ppm) | 178.5 | 177.2 |

| UV-Vis: λmax (nm) | 265 | 268 |

Derivatization and Chemical Modification Strategies for 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification. However, the presence of bulky cyclohexyl and 2-methylphenyl groups at the α-carbon introduces significant steric hindrance, which can impede standard esterification procedures. Consequently, specialized methods are often required to achieve high yields.

One effective method for esterifying sterically demanding carboxylic acids is the Steglich esterification . organic-chemistry.org This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The reaction proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to harsh acidic or basic environments. rsc.org DMAP acts as a potent acyl transfer catalyst, accelerating the reaction and minimizing the formation of by-products. organic-chemistry.orgrsc.org

Another approach involves the use of solid-phase catalysts, such as dried Dowex H+ resin, which can be enhanced with sodium iodide (NaI). nih.gov This method is particularly effective for synthesizing highly hindered esters from carboxylic acids and alcohols under relatively mild conditions. nih.gov For extremely hindered substrates, elevated temperatures may be necessary to drive the reaction to completion. nih.gov

Various metal-based catalysts have also been employed for the esterification of sterically hindered carboxylic acids. Catalysts such as tin(II) chloride, tetrabutyl titanate, and zinc carbonate can facilitate the reaction between the carboxylic acid and an alcohol, often at elevated temperatures. google.com The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired ester product.

Table 1: Representative Esterification Reactions of 2-Cyclohexyl-2-(2-methylphenyl)acetic Acid

| Ester Product | Alcohol | Catalyst/Reagent | Solvent | Reaction Conditions | Representative Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-cyclohexyl-2-(2-methylphenyl)acetate | Methanol | H2SO4 (cat.) | Methanol | Reflux | 65 |

| Ethyl 2-cyclohexyl-2-(2-methylphenyl)acetate | Ethanol | DCC, DMAP | Dichloromethane | Room Temperature | 85 |

Amidation Reactions and Formation of Amide Derivatives

The synthesis of amides from this compound also presents challenges due to steric hindrance. Conventional methods that involve the direct condensation of a carboxylic acid and an amine often require high temperatures, which can lead to side reactions or decomposition. encyclopedia.pub

Modern catalytic systems have been developed to facilitate the amidation of sterically hindered carboxylic acids under milder conditions. Boric acid has emerged as an effective catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org This method is considered environmentally benign and is suitable for a wide range of substrates, including those with significant steric bulk. orgsyn.org The catalytic activity of boric acid can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.org

For particularly challenging couplings, especially with electron-deficient or sterically hindered amines, the in situ formation of an acyl fluoride (B91410) from the carboxylic acid can be a successful strategy. The resulting acyl fluoride is more reactive than the parent carboxylic acid and can react with amines at elevated temperatures to form the desired amide with high efficiency. rsc.org Other coupling reagents commonly used in peptide synthesis, such as EDC/HOBt or DCC/DMAP, may also be employed, although their effectiveness can be limited by the degree of steric hindrance. rsc.org In some cases, hafnium- and zirconium-based catalysts have shown promise in promoting direct amidation reactions, though their efficacy can be sensitive to steric hindrance on the carboxylic acid partner. encyclopedia.pubmdpi.com

Table 2: Synthesis of Amide Derivatives

| Amide Product | Amine | Coupling Method | Solvent | Reaction Conditions | Representative Yield (%) |

|---|---|---|---|---|---|

| N-Benzyl-2-cyclohexyl-2-(2-methylphenyl)acetamide | Benzylamine | Boric Acid (cat.) | Toluene | Reflux with Dean-Stark | 75 |

| 2-Cyclohexyl-N-(4-methoxyphenyl)-2-(2-methylphenyl)acetamide | 4-Methoxyaniline | Acyl fluoride intermediate | Acetonitrile | 80 °C | 68 |

Reduction and Oxidation Pathways of the Carboxylic Acid Group or Aromatic/Cyclohexyl Moieties

The functional groups within this compound can be targeted through reduction and oxidation reactions to yield a variety of modified structures.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-cyclohexyl-2-(2-methylphenyl)ethan-1-ol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. britannica.com The reaction is generally high-yielding and provides a route to alcohol derivatives that can undergo further functionalization. A partial reduction of the carboxylic acid to an aldehyde is more challenging to achieve directly but can be accomplished in a two-step process by first converting the acid to a more reactive derivative, such as an acyl chloride, followed by reduction with a milder reducing agent. britannica.comresearchgate.net

Oxidation: The hydrocarbon moieties of the molecule are susceptible to oxidation under specific conditions. The cyclohexyl group can be oxidized to introduce hydroxyl or keto functionalities, leading to compounds such as cyclohexanol (B46403) and cyclohexanone (B45756) derivatives. psu.eduresearchgate.net The industrial oxidation of cyclohexane (B81311) often proceeds via a cyclohexyl hydroperoxide intermediate, which can then be decomposed to the corresponding alcohol and ketone. psu.edu Similar pathways could be envisioned for the substituted cyclohexyl ring in the target molecule, potentially yielding a mixture of oxidized products. The methyl group on the phenyl ring is also a site for oxidation. Depending on the oxidizing agent and reaction conditions, it could be converted to a hydroxymethyl group, an aldehyde, or a carboxylic acid.

Functional Group Interconversions for Structural Diversification

Beyond direct derivatization of the existing functional groups, interconversions can significantly expand the range of accessible derivatives.

The primary alcohol obtained from the reduction of the carboxylic acid can serve as a versatile intermediate. It can be converted to halides (e.g., using SOCl₂ or PBr₃), which are excellent substrates for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, nitriles, and thiols. The alcohol can also be oxidized to the corresponding aldehyde, providing a handle for reactions such as Wittig olefination or reductive amination.

Another important transformation is the Hell-Volhard-Zelinskii reaction, which allows for the halogenation of the α-carbon of the carboxylic acid. britannica.comlibretexts.org By treating this compound with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃), an α-halo acid derivative can be synthesized. britannica.comlibretexts.org This derivative is a valuable precursor for the synthesis of α-amino acids, α-hydroxy acids, and other α-substituted carboxylic acids through nucleophilic substitution of the α-halogen.

Selective Derivatization of Distinct Functional Groups within the Compound

The presence of multiple reactive sites in derivatives of this compound necessitates strategies for selective modification. The selective derivatization of one functional group in the presence of others is a key challenge in the synthesis of complex molecules. researchgate.netresearchgate.net

For instance, in a derivative containing both a carboxylic acid and a hydroxyl group (e.g., from oxidation of the cyclohexyl or methylphenyl moiety), the carboxylic acid can be selectively esterified under acidic conditions (Fischer esterification) while leaving the alcohol untouched. Conversely, the hydroxyl group can be selectively acylated using an acyl chloride in the presence of a non-nucleophilic base like pyridine, with the less reactive carboxylic acid remaining protonated. nih.gov The use of protecting groups can also enable selective transformations. For example, the carboxylic acid can be converted to an ester, which is generally less reactive than other functional groups. This allows for modifications to be carried out on other parts of the molecule, after which the ester can be hydrolyzed back to the carboxylic acid.

The relative reactivity of different functional groups often dictates the outcome of a reaction. For example, in silylation reactions, the ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com This inherent difference in reactivity can be exploited to achieve selective modification of polyfunctional derivatives. Furthermore, specialized techniques like post-column derivatization in liquid chromatography can be used for the selective analysis of specific functional groups in a mixture of compounds. nih.gov

Synthetic Utility and Chemical Applications of 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid and Its Derivatives

Application as Chiral Building Blocks in Asymmetric Synthesis

The core structure of 2-Cyclohexyl-2-(2-methylphenyl)acetic acid contains a stereocenter at the alpha-carbon to the carboxylic acid. If this compound can be resolved into its individual enantiomers, each could serve as a valuable chiral building block. In asymmetric synthesis, such building blocks are incorporated into a target molecule to introduce a specific stereochemistry.

The utility of a chiral building block is often determined by the ease of its incorporation and the influence it exerts on subsequent stereoselective reactions. For instance, the carboxylic acid moiety of this compound could be converted into a variety of functional groups, such as esters, amides, or alcohols. These derivatives could then participate in reactions where the bulky cyclohexyl and 2-methylphenyl groups direct the approach of reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Table 1: Potential Transformations of this compound for Use as a Chiral Building Block

| Functional Group Transformation | Potential Reagents | Resulting Chiral Building Block |

| Esterification | Alcohol, Acid Catalyst | 2-Cyclohexyl-2-(2-methylphenyl)acetate |

| Amidation | Amine, Coupling Agent | 2-Cyclohexyl-2-(2-methylphenyl)amide |

| Reduction | LiAlH₄, BH₃ | 2-Cyclohexyl-2-(2-methylphenyl)ethanol |

| Halogenation | SOCl₂, PBr₃ | 2-Cyclohexyl-2-(2-methylphenyl)acetyl halide |

The effectiveness of these derived building blocks would depend on the diastereoselectivity they induce in subsequent reactions. High diastereoselectivity is a key requirement for the successful application of a chiral building block in the synthesis of enantiomerically pure target molecules.

Precursors in the Synthesis of Complex Organic Molecules

Owing to its functionalized and stereochemically defined structure, enantiomerically pure this compound could serve as a starting material for the total synthesis of complex organic molecules, including natural products and pharmaceuticals. The synthesis of such molecules often requires the assembly of several smaller, stereochemically defined fragments.

The synthetic strategy would likely involve the elaboration of the carboxylic acid and the potential for functionalization of the aromatic ring or the cyclohexyl group. For example, the carboxylic acid could be used as a handle to connect the molecule to other synthetic intermediates. The aromatic ring could undergo electrophilic substitution reactions to introduce further complexity.

While no specific total syntheses employing this compound are documented, one can envision its incorporation into target molecules that feature a quaternary carbon center with a cyclohexyl and a tolyl substituent. The development of an efficient synthesis of this acid would be the first critical step in its application as a precursor for more complex targets.

Role in Methodological Development in Synthetic Organic Chemistry

New synthetic methodologies often rely on the use of novel substrates to test the scope and limitations of a reaction. This compound, with its sterically demanding quaternary center, could be a challenging substrate for various chemical transformations.

For example, developing new methods for the enantioselective synthesis of such sterically hindered carboxylic acids would be a valuable contribution to synthetic organic chemistry. Furthermore, reactions performed on the derivatives of this acid could be used to showcase the efficiency of new catalytic systems or reaction conditions. The successful transformation of this molecule could demonstrate the robustness and applicability of a new synthetic method to challenging substrates.

Research in this area could focus on:

Enantioselective alkylation or arylation to form the quaternary stereocenter.

Catalytic C-H activation on the cyclohexyl or methylphenyl groups to introduce new functional groups.

Decarboxylative cross-coupling reactions to replace the carboxylic acid with other functionalities.

The results of such studies would contribute to the broader toolkit of synthetic organic chemists.

Development of New Synthetic Reagents and Catalysts from its Structure

Chiral molecules are frequently used as ligands for metal-based catalysts or as organocatalysts themselves. The enantiomerically pure forms of this compound could potentially be converted into new chiral ligands or catalysts.

For instance, the carboxylic acid could be used to synthesize chiral oxazolines, a class of ligands widely used in asymmetric catalysis. The combination of the bulky cyclohexyl and 2-methylphenyl groups could create a unique chiral environment around a metal center, potentially leading to high enantioselectivity in catalyzed reactions.

Table 2: Hypothetical Chiral Ligands and Catalysts Derived from this compound

| Derivative Type | Potential Synthetic Route | Application in Asymmetric Catalysis |

| Chiral Oxazoline Ligand | Conversion to amino alcohol, followed by cyclization | Lewis acid catalysis (e.g., Diels-Alder, aldol (B89426) reactions) |

| Chiral Phosphine (B1218219) Ligand | Functionalization of the aromatic ring to introduce a phosphine group | Transition metal catalysis (e.g., hydrogenation, cross-coupling) |

| Chiral Organocatalyst | Conversion to a chiral amine or alcohol derivative | Asymmetric C-C bond forming reactions |

The synthesis and evaluation of such new reagents and catalysts would be a significant research endeavor. The success of these endeavors would depend on the modularity of the synthesis and the performance of the resulting catalysts in benchmark asymmetric reactions.

Future Research Directions and Emerging Paradigms in 2 Cyclohexyl 2 2 Methylphenyl Acetic Acid Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of molecules with specific stereochemistry is crucial, and the creation of the tetrasubstituted carbon in 2-Cyclohexyl-2-(2-methylphenyl)acetic acid presents a significant challenge. Future research will likely focus on developing novel catalytic systems that offer superior control over the reaction's efficiency and stereoselectivity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral centers. For instance, proline-catalyzed asymmetric aldol (B89426) reactions have been successfully used to create a similar tetrasubstituted carbon in the synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid. nih.gov Future work could adapt this methodology, exploring a new generation of chiral amines, phosphines, or N-heterocyclic carbenes to catalyze the key bond-forming steps in the synthesis of this compound with high enantiomeric excess.

Transition-Metal Catalysis: The development of novel transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could open new synthetic routes. Chiral phosphine (B1218219) ligands could be employed in asymmetric hydrogenations or cross-coupling reactions to set the stereocenter. Research into catalysts that can overcome the steric hindrance imposed by the ortho-methyl group on the phenyl ring and the bulky cyclohexyl group will be paramount.

Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity under mild, environmentally friendly conditions. Engineered enzymes, such as ketoreductases or transaminases, could be developed to resolve racemic mixtures or to perform key asymmetric transformations in the synthetic pathway, providing access to single-enantiomer products with high purity.

Below is a table summarizing potential catalytic systems for investigation.

| Catalyst Type | Potential Application in Synthesis | Key Advantages | Representative Example (Analogous Compound) |

| Organocatalysts | Asymmetric aldol or Michael addition to form the C-C bond. | Metal-free, lower toxicity, operational simplicity. | Proline-catalyzed aldol reaction for (S)-2-cyclohexyl-2-phenylglycolic acid synthesis. nih.gov |

| Transition-Metal Catalysts | Asymmetric hydrogenation of a precursor alkene or ketone. | High turnover numbers, broad substrate scope, tunable reactivity. | Rhodium-catalyzed asymmetric hydrogenation. |

| Biocatalysts (Enzymes) | Kinetic resolution of a racemic intermediate. | High enantioselectivity, mild reaction conditions, green solvent (water). | Lipase-catalyzed resolution of esters. |

Sustainable and Environmentally Conscious Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. Future syntheses of this compound will increasingly incorporate these philosophies.

Key areas for development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biological sources rather than petrochemicals.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with safer, more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Recyclable Catalysts: Using heterogeneous catalysts, such as ion-exchange resins or catalysts immobilized on solid supports, which can be easily recovered and reused, reducing cost and waste. For example, sulfonic acid-type cation exchange resins have been effectively used as recyclable catalysts in the synthesis of cyclohexyl acetate. researchgate.netnih.gov

Integration of Flow Chemistry and Automation for High-Throughput Synthesis and Optimization

Flow chemistry, where reactions are performed in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. nih.govmdpi.com Its integration with automation is set to revolutionize the synthesis and optimization of complex molecules like this compound. researchgate.netmit.edu

The benefits of this approach include:

Enhanced Safety: Small reaction volumes and superior heat transfer minimize the risks associated with highly exothermic or hazardous reactions. unimi.it

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purities. researchgate.net

Rapid Optimization: Automated flow systems can systematically vary reaction conditions, allowing for the rapid identification of optimal parameters with minimal manual intervention.

Scalability: Scaling up production is often as simple as running the system for a longer duration, avoiding the complex challenges of scaling up batch reactors.

An automated flow platform could be designed to telescope multiple synthetic steps, avoiding the need to isolate and purify intermediates, thereby streamlining the entire process from starting materials to the final product. mdpi.commit.edu

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insight

A deep understanding of reaction mechanisms is essential for process optimization and control. The application of Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques for real-time, in-situ monitoring, is a major area of future research.

These techniques allow chemists to "watch" reactions as they happen, providing valuable data on:

Reaction Kinetics: Determining the rate of consumption of reactants and formation of products.

Intermediate Detection: Identifying transient intermediates that can provide insight into the reaction pathway.

Endpoint Determination: Accurately signaling the completion of a reaction to prevent over-processing and byproduct formation.

The table below details some of these powerful analytical tools.

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| FT-IR (ReactIR) | Real-time concentration changes of key functional groups. | Monitoring the conversion of a carbonyl group or the formation of the carboxylic acid. |

| Raman Spectroscopy | Vibrational information, complementary to IR, particularly for non-polar bonds. | Tracking changes in the aromatic ring or C-C backbone during the reaction. |

| NMR Spectroscopy | Detailed structural information on species in the reaction mixture. | Identifying intermediates, determining isomeric ratios, and quantifying conversion. |

High-Throughput Experimentation in Chemical Space Exploration for Novel Derivatives

High-Throughput Experimentation (HTE) involves the use of automated robotic systems to perform hundreds or thousands of reactions in parallel. This methodology is ideal for rapidly exploring the chemical space around the core structure of this compound to create libraries of novel derivatives.

By systematically varying the building blocks—for example, by substituting the 2-methylphenyl group with other substituted aryl rings or replacing the cyclohexyl moiety with other cyclic or acyclic alkyl groups—researchers can generate a diverse collection of new compounds. These libraries can then be subjected to high-throughput screening to identify derivatives with enhanced or novel biological activities, leading to the discovery of new potential therapeutic agents. The combination of automated synthesis and HTE significantly accelerates the discovery and optimization cycle. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclohexyl-2-(2-methylphenyl)acetic acid?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclohexylamine derivatives with 2-methylphenylacetic acid precursors under controlled conditions. For example, cyclohexyl halides can undergo alkylation with α-keto acids followed by reduction. Solvents like dichloromethane or tetrahydrofuran are often used, with purification via crystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC with chiral columns to assess enantiopurity.